Prmt5-IN-1
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Overview
Description
Prmt5-IN-1 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. PRMT5 is involved in various cellular processes, including gene expression regulation, RNA splicing, DNA repair, and signal transduction. Inhibition of PRMT5 has been shown to have therapeutic potential in cancer treatment, as it can suppress tumor growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then reacted with a suitable aldehyde to form an imine intermediate. This intermediate is reduced to the corresponding amine, which is further functionalized through various chemical reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Prmt5-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of PRMT5 and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where PRMT5 is implicated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5
Mechanism of Action
Prmt5-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the symmetric dimethylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins such as p53, p65, and HOXA9. The pathways involved in its mechanism of action include the regulation of mRNA splicing, DNA repair, and signal transduction .
Comparison with Similar Compounds
Prmt5-IN-1 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include:
PRMT5-IN-2: Another selective PRMT5 inhibitor with a different chemical structure.
PRMT5-IN-3: A PRMT5 inhibitor with a broader spectrum of activity against other PRMTs.
PRMT5-IN-4: A dual inhibitor targeting both PRMT5 and another enzyme involved in methylation
This compound stands out due to its specific binding affinity and minimal off-target effects, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H19ClN4O5 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(5-hydroxy-3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-10-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H19ClN4O5/c20-10-3-1-9(2-4-10)13(26)16-14(27)15(28)19(29-16)23-6-5-11-17-21-7-12(25)24(17)8-22-18(11)23/h1-6,8,12-16,19,25-28H,7H2/t12?,13-,14+,15-,16-,19-/m1/s1 |
InChI Key |
LTPABOINPMWTKU-BHUSIORFSA-N |
Isomeric SMILES |
C1C(N2C=NC3=C(C2=N1)C=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)[C@@H](C5=CC=C(C=C5)Cl)O)O)O)O |
Canonical SMILES |
C1C(N2C=NC3=C(C2=N1)C=CN3C4C(C(C(O4)C(C5=CC=C(C=C5)Cl)O)O)O)O |
Origin of Product |
United States |
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